4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide
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Overview
Description
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical properties and applications. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of carbazole followed by sulfonation and tert-butylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of OLEDs and other advanced electronic materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it acts as an encapsulation shell to the luminophore, reducing singlet-triplet splitting and enhancing reverse inter-system crossing (RISC) processes . This leads to more efficient light emission and improved device performance.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide
- 4-tert-butyl-N-(pyridin-3-yl)benzenesulfonamide
Comparison
Compared to similar compounds, 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both tert-butyl and dibromo groups. These features contribute to its distinct chemical reactivity and applications, particularly in the field of organic electronics .
Properties
Molecular Formula |
C22H20Br2N2O2S |
---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H20Br2N2O2S/c1-22(2,3)13-4-7-16(8-5-13)29(27,28)26-20-12-15(24)11-18-17-10-14(23)6-9-19(17)25-21(18)20/h4-12,25-26H,1-3H3 |
InChI Key |
YRSLMWXMEWJIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br |
Origin of Product |
United States |
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